molecular formula C12H12O2 B13793351 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- CAS No. 69766-87-6

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl-

Cat. No.: B13793351
CAS No.: 69766-87-6
M. Wt: 188.22 g/mol
InChI Key: XXNARIQNPZPYSQ-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically occurs under reflux conditions in methanol with sodium hydroxide as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as crystallization and distillation are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the carbonyl group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentenones.

Scientific Research Applications

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- involves its interaction with molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of adducts. These reactions can modulate biological pathways and exert various effects, such as inhibiting enzymes or altering cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-phenyl- is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

69766-87-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-hydroxy-3-methyl-2-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C12H12O2/c1-8-10(13)7-11(14)12(8)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3

InChI Key

XXNARIQNPZPYSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1O)C2=CC=CC=C2

Origin of Product

United States

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